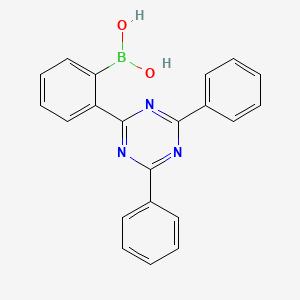
1-(Chloromethoxy)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethoxy)decane is an organic compound with the molecular formula C11H23ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom attached to a methoxy group, which is further bonded to a decane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
1-(Chloromethoxy)decane can be synthesized through several methods. One common synthetic route involves the reaction of decanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or chromatography.
Industrial production methods may involve the use of chloromethylation reagents like 1,4-bis(chloromethoxy)butane, which is non-carcinogenic and inexpensive . The reaction is carried out in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4) and a solvent like dichloromethane (CH2Cl2) at room temperature for several hours .
Análisis De Reacciones Químicas
1-(Chloromethoxy)decane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1-(methoxy)decane.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of this compound can yield decanol and other related alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
1-(Chloromethoxy)decane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(Chloromethoxy)decane exerts its effects involves the interaction of the chlorine atom with nucleophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds, resulting in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
1-(Chloromethoxy)decane can be compared with other chlorinated ethers such as 1-(Chloromethoxy)prop-2-ene and 1-(Chloromethoxy)prop-2-yne. These compounds share similar chemical properties but differ in their reactivity and applications. For example, 1-(Chloromethoxy)prop-2-ene and 1-(Chloromethoxy)prop-2-yne are used in the synthesis of imidothioates, which have different biological activities compared to the derivatives of this compound .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable intermediate in various synthetic processes
Propiedades
Fórmula molecular |
C11H23ClO |
|---|---|
Peso molecular |
206.75 g/mol |
Nombre IUPAC |
1-(chloromethoxy)decane |
InChI |
InChI=1S/C11H23ClO/c1-2-3-4-5-6-7-8-9-10-13-11-12/h2-11H2,1H3 |
Clave InChI |
ZVPATVLKXLILJE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)




![1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid](/img/structure/B13704870.png)

